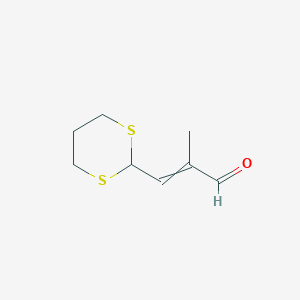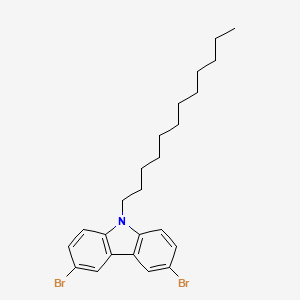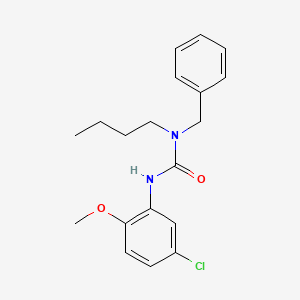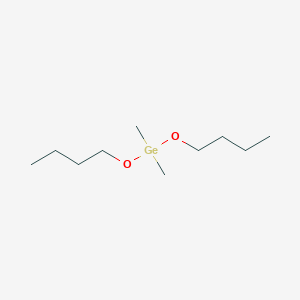
Dibutoxy(dimethyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutoxy(dimethyl)germane is an organogermanium compound characterized by the presence of two butoxy groups and two methyl groups attached to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(dimethyl)germane typically involves the reaction of germanium tetrachloride with butanol and dimethylmagnesium. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+2BuOH+2Me2Mg→Ge(O-Bu)2(Me)2+2MgCl2
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Dibutoxy(dimethyl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and butanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
科学研究应用
Dibutoxy(dimethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of germanium-based materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of dibutoxy(dimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Dibutoxy(dimethyl)silane: Similar structure but with silicon instead of germanium.
Dimethylgermane: Lacks the butoxy groups, making it less reactive in certain contexts.
Tetrabutoxygermane: Contains four butoxy groups, leading to different reactivity and applications.
Uniqueness
Dibutoxy(dimethyl)germane is unique due to the combination of butoxy and methyl groups attached to the germanium atom. This unique structure imparts specific chemical properties, such as reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
85233-05-2 |
|---|---|
分子式 |
C10H24GeO2 |
分子量 |
248.93 g/mol |
IUPAC 名称 |
dibutoxy(dimethyl)germane |
InChI |
InChI=1S/C10H24GeO2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 |
InChI 键 |
FKALAVYZVWIQAP-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Ge](C)(C)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
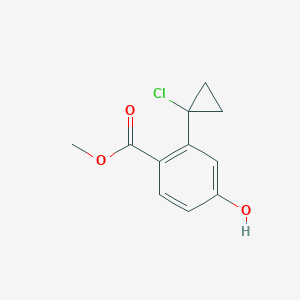
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
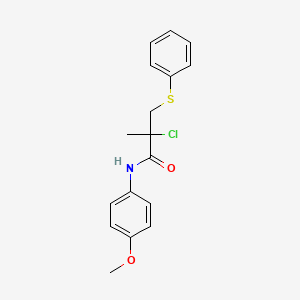
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
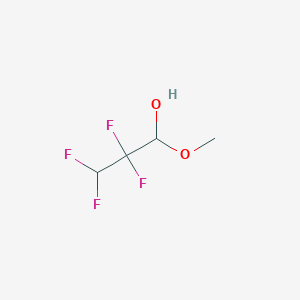
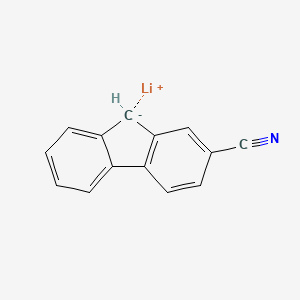


![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
